N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-22-12-5-7-13(8-6-12)23-10-9-17(21)20-18-15(11-19)14-3-2-4-16(14)24-18/h5-8H,2-4,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNNWSUECNZFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Methoxyphenylthio Group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with 4-methoxyphenylthiol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a cyclopentathiophene core with a cyano group and a methoxyphenyl thioether substituent. Its molecular formula is , and it exhibits significant biological activity due to its unique chemical features.
Pharmacological Applications
-
Anticonvulsant Activity :
- Research indicates that derivatives of compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide show promising anticonvulsant properties. For instance, studies have demonstrated that specific structural modifications can enhance the efficacy of sodium channel blockers, which are critical in managing epilepsy and other seizure disorders .
- Neuroprotective Effects :
-
Anti-inflammatory Properties :
- Compounds within this class have been investigated for their anti-inflammatory effects. Inflammation is a key factor in various diseases, including cancer and cardiovascular conditions. The ability to modulate inflammatory pathways makes this compound a candidate for further research in therapeutic applications .
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study evaluated various derivatives of similar compounds in animal models for their anticonvulsant efficacy. The results showed that modifications at the phenyl ring significantly affected the compounds' ability to inhibit seizures, with some derivatives demonstrating protective indices comparable to established antiseizure medications .
Case Study 2: Neuroprotective Mechanisms
In another investigation, the effects of related compounds on KCC2 expression were analyzed using in vitro models. The results indicated that certain modifications could enhance KCC2 activity, suggesting potential therapeutic benefits for conditions characterized by neuronal hyperexcitability .
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural modifications to the cyclopenta[b]thiophene core or its substituents significantly alter biological activity, solubility, and target affinity. Below is a detailed comparison with key analogues:
Substituent Variations on the Propanamide Side Chain
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide () Key Feature: Replaces the 4-methoxyphenylthio group with a trifluoromethyl-indazolyl moiety. However, its activity against MCF-7 remains unquantified in the available evidence .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide () Key Feature: Incorporates a thiazole ring instead of the propanamide chain. No specific activity data is provided, but thiazole-containing analogues are often explored for anticancer properties .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide () Key Feature: Substitutes the sulfur-linked propanamide with a fluorinated benzamide group. Impact: The fluorine atom introduces electronegativity and may enhance metabolic stability. Structural simplicity could reduce synthetic complexity but may lower potency compared to bulkier side chains .
Modifications to the Thiophene Core
N~1~,N~9~-bis(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nonanediamide () Key Feature: Dimeric structure with two cyclopenta[b]thiophene units linked by a nonanediamide chain. Impact: The dimeric form may enable dual-target inhibition or improved binding avidity. However, increased molecular weight (C25H28N4O2S2) could reduce bioavailability .
Compound 25 (): 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol Key Feature: Replaces the cyano group with a triazine ring fused to the thiophene core. Reported to show antiproliferative activity against MCF-7 .
Key SAR Insights :
- Electron-Withdrawing Groups: The 3-cyano group is critical for activity, as its removal diminishes receptor binding .
- Side Chain Flexibility : Bulky, sulfur-linked groups (e.g., 4-methoxyphenylthio) enhance potency compared to simpler amides .
- Heterocyclic Additions : Fusion with triazines or substitution with indazoles introduces new pharmacophoric features but requires balancing lipophilicity and solubility .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 310.42 g/mol |
| Molecular Formula | C18H18N2O2S |
| CAS Number | Not specified |
| LogP | 4.2414 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 40.467 Ų |
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of cyclopenta[b]thiophene exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial secretion systems, which are critical for virulence.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. This is particularly relevant in conditions like arthritis and other chronic inflammatory disorders.
Cytotoxicity and Cancer Research
Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in various cancer types. For example, one study highlighted its efficacy in reducing cell viability in breast cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A study focused on the inhibition of T3SS in E. coli using related compounds showed that at concentrations around 50 µM, significant inhibition was observed, suggesting potential applications in combating bacterial infections . -
Cytotoxicity Against Cancer Cells :
In a controlled experiment, this compound exhibited an IC50 value of approximately 30 µM against MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide, and how are intermediates characterized?
- Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization of thiophene derivatives and coupling reactions. A general approach includes:
Cyclopenta[b]thiophene core formation : Cyclocondensation of thiophene precursors with nitrile-containing reagents under acidic conditions .
Thioether linkage introduction : Reaction of the cyclopenta[b]thiophene intermediate with 4-methoxythiophenol via nucleophilic substitution or oxidative coupling .
Characterization : Intermediates and final products are validated using NMR (¹H/¹³C), IR for functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), and mass spectrometry (HRMS for molecular ion confirmation) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters rigorously, including solvent purity, temperature control (±1°C), and stoichiometric ratios. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Provide detailed spectral data (e.g., NMR peak assignments, Rf values in TLC) and cross-validate with literature precedents for analogous thiophene derivatives .
Advanced Research Questions
Q. What strategies are recommended to optimize reaction yields when introducing the 4-methoxyphenylthio moiety?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial designs to test variables like catalyst loading (e.g., Pd/Cu systems), solvent polarity (DMF vs. THF), and reaction time .
- Kinetic monitoring : Use in-situ FTIR or HPLC to track thiolate intermediate formation and adjust reagent addition rates .
- Post-reaction workup : Employ extraction with ethyl acetate/water to remove unreacted thiophenol, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can structural modifications to the cyclopenta[b]thiophene core influence bioactivity, and what analytical tools are critical for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modification sites :
- Cyanogroup (C≡N) : Replace with COOH or CONH₂ to assess polarity effects.
- Dihydrocyclopenta ring : Introduce substituents (e.g., methyl, halogen) to probe steric/electronic impacts .
- Analytical tools :
- X-ray crystallography : Resolve 3D conformation of analogs.
- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to correlate with experimental bioactivity .
Q. How should researchers address contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Standardize protocols : Use USP/Ph.Eur. solubility guidelines (e.g., shake-flask method at 25°C ± 0.5°C).
- Solvent selection : Test binary mixtures (e.g., DMSO-water) to mimic physiological conditions.
- Data validation : Compare with computational solubility predictions (e.g., COSMO-RS) and publish raw data with error margins .
Q. What computational methods are suitable for predicting the compound’s metabolic stability?
- Methodological Answer :
- In silico tools :
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., thioether oxidation).
- Metabolite identification : Combine molecular docking (AutoDock Vina) with LC-MS/MS fragmentation patterns .
Q. How can stability studies under varying pH and temperature conditions be designed to inform formulation development?
- Methodological Answer :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24–72 hrs) and monitor via HPLC-UV for degradation products (e.g., hydrolysis of the propanamide bond) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended to resolve batch-to-batch variability in spectroscopic data?
- Methodological Answer :
- Multivariate analysis : Use PCA (Principal Component Analysis) on NMR/IR datasets to identify outlier batches.
- Control charts : Implement Shewhart charts for critical quality attributes (e.g., purity ≥95%) .
Q. Which advanced spectroscopic techniques can differentiate polymorphic forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
